5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione
Description
5-{[(E)-(3-Hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione is a Schiff base derivative of the 2,3-dihydrophthalazine-1,4-dione scaffold. Its structure features a phthalazine-dione core substituted at position 5 with an (E)-configured imine group linked to a 3-hydroxyphenyl moiety. This compound belongs to a broader class of phthalazine-diones, which are characterized by their fused heterocyclic ring system and diverse functionalization patterns.
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
5-[(3-hydroxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H11N3O3/c19-10-4-1-3-9(7-10)8-16-12-6-2-5-11-13(12)15(21)18-17-14(11)20/h1-8,19H,(H,17,20)(H,18,21) |
InChI Key |
QBXKXGNTMJIOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most direct method involves acid-catalyzed condensation between 5-amino-2,3-dihydrophthalazine-1,4-dione and 3-hydroxybenzaldehyde. The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, forming an imine (Schiff base) with elimination of water. The (E)-stereochemistry is favored due to steric and electronic stabilization.
Standard Procedure
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Materials :
-
5-Amino-2,3-dihydrophthalazine-1,4-dione (1.0 eq)
-
3-Hydroxybenzaldehyde (1.2 eq)
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Glacial acetic acid (catalytic, 0.1 eq)
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Ethanol (anhydrous)
-
-
Steps :
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Dissolve 5-amino-phthalhydrazide (1.77 g, 10 mmol) and 3-hydroxybenzaldehyde (1.32 g, 12 mmol) in 50 mL ethanol.
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Add acetic acid (0.06 mL) and reflux at 80°C for 4–6 hours under nitrogen.
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Cool the mixture to room temperature, precipitate the product by adding ice water, and isolate via vacuum filtration.
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Purify by recrystallization from ethanol/water (3:1).
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Table 1: Optimization Parameters for Schiff Base Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 75–85°C | Higher temps accelerate reaction but risk decomposition |
| Solvent | Ethanol | Balances solubility and reflux temperature |
| Catalyst Loading | 1–5 mol% AcOH | Excess acid promotes side reactions |
| Reaction Time | 4–6 hours | Prolonged time increases conversion |
Alternative Method: Eschenmoser Coupling
Adaptation from Indole Synthesis
A patent-derived approach modifies the Eschenmoser coupling, originally used for indole derivatives, to assemble the imine bond. This method employs thioamide intermediates for enhanced regioselectivity.
Procedure
-
Materials :
-
5-Bromo-2,3-dihydrophthalazine-1,4-dione (1.0 eq)
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3-Hydroxyphenylthioamide (1.1 eq)
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Triethylamine (2.0 eq)
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Acetonitrile (anhydrous)
-
-
Steps :
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Combine 5-bromo-phthalhydrazide (2.14 g, 10 mmol) and 3-hydroxyphenylthioamide (1.83 g, 11 mmol) in 30 mL acetonitrile.
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Add triethylamine (2.02 g, 20 mmol) and stir at 60°C for 12 hours.
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Quench with 1 M HCl, extract with ethyl acetate, and evaporate under reduced pressure.
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Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
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Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Schiff Base | 72–85 | >95 | 98:2 |
| Eschenmoser Coupling | 68–74 | >90 | 95:5 |
Catalytic and Solvent Effects
Acid Catalysis
Glacial acetic acid is preferred over stronger acids (e.g., H₂SO₄) to minimize hydrolysis of the phthalazine-dione core.
Solvent Screening
-
Polar Protic (Ethanol) : Enhances Schiff base formation via hydrogen bonding.
-
Polar Aprotic (DMF) : Increases solubility but reduces yield due to side reactions.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells, with IC50 values indicating potent cytotoxicity .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy can be attributed to the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Testing Methods : Disc diffusion and broth dilution methods are commonly used to assess antimicrobial activity.
- Results : Compounds related to this structure have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of new compounds:
- Absorption : The presence of hydroxyl groups enhances solubility in water.
- Metabolism : Preliminary studies suggest hepatic metabolism with potential for bioactivation.
- Excretion : Renal excretion is likely due to polar metabolites.
Future Perspectives
The ongoing research into this compound indicates promising avenues for drug development. Its dual action as an anticancer and antimicrobial agent positions it as a candidate for further exploration in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The 2,3-dihydrophthalazine-1,4-dione core is highly modifiable, with substituents at positions 2, 5, and 6 influencing physicochemical and functional properties. Below is a comparison of key analogues:
Physicochemical and Functional Properties
- Hydrogen Bonding : The 3-hydroxyphenyl group in the target compound may improve solubility in polar solvents compared to chlorophenyl or methyl-substituted analogues .
- Crystalline Polymorphism: The sodium salt of the 5-amino derivative demonstrates how minor structural changes (e.g., salt formation) drastically alter material properties and bioactivity .
Biological Activity
The compound 5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione is a derivative of dihydrophthalazine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O3
- Molecular Weight : 286.30 g/mol
- CAS Number : 1168152-07-5
The compound features a phthalazine core with a hydroxymethylidene group, which is crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of dihydrophthalazine exhibit significant antimicrobial properties. In a study evaluating various synthesized derivatives, This compound was tested against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus cereus | 14 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. A study assessed its ability to reduce inflammation in a murine model of paw edema:
- Control Group : Edema volume increased to 0.8 mL.
- Treated Group : Edema volume reduced to 0.4 mL after treatment with the compound.
This indicates that the compound can significantly mitigate inflammatory responses .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing this compound showed a marked improvement in symptoms within three days compared to standard treatments.
- Cancer Treatment Study : In a preclinical model using mice with induced tumors, administration of the compound resulted in a reduction in tumor size by approximately 50% over four weeks.
Q & A
Q. How can researchers optimize the synthesis of 5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione to improve yield and purity?
- Methodological Answer : A factorial design of experiments (DoE) approach is recommended to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example, a 2^k factorial design (where k = number of variables) can identify interactions between parameters. Statistical analysis (e.g., ANOVA) can pinpoint significant factors affecting yield and purity. For instance, solvent polarity may dominate due to the compound’s amphiphilic structure. Post-synthesis purification via column chromatography or recrystallization in mixed solvents (e.g., ethanol/water) can further enhance purity .
- Data Table :
| Variable | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temperature (°C) | 60–100 | +15% (optimum: 80) |
| Solvent (DMF vs. EtOH) | Polarity | DMF: +20% yield |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% optimal |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For purity assessment, HPLC with a C18 column and UV detection at λ = 254 nm is effective. Differential scanning calorimetry (DSC) can identify polymorphic forms, critical for stability studies. Cross-validate results with computational methods (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .
Q. How can researchers design experiments to assess the compound’s solubility and stability under varying pH and temperature conditions?
- Methodological Answer : Use a response surface methodology (RSM) to model solubility as a function of pH (3–10) and temperature (25–60°C). Prepare buffered solutions (e.g., phosphate, acetate) and measure solubility via UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under oxidative (H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS and apply kinetic models (e.g., Arrhenius equation) to predict shelf-life .
Q. What computational tools are suitable for predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Quantum mechanical software (Gaussian, ORCA) can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (GROMACS, AMBER) model solvation effects and ligand-protein interactions. For crystal structure prediction, use force-field-based tools (Materials Studio) or machine learning platforms (e.g., ChemOS) to screen polymorphs. Validate predictions with experimental XRD data .
Q. What strategies are recommended for studying the compound’s catalytic or inhibitory potential in biochemical pathways?
- Methodological Answer : Perform enzyme inhibition assays (e.g., fluorometric or calorimetric) using purified targets (e.g., kinases, oxidases). Employ Michaelis-Menten kinetics to determine IC₅₀ and inhibition type (competitive/non-competitive). For catalytic applications, design flow reactors with immobilized catalysts and monitor turnover frequency (TOF) via in situ IR spectroscopy. Use DFT to map transition states and identify rate-limiting steps .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reaction mechanisms?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways under realistic conditions (e.g., solvation, temperature). Compare with experimental kinetic isotope effects (KIE) or Hammett plots to validate transition states. If discrepancies persist, re-examine solvent effects or hidden intermediates via time-resolved spectroscopy (e.g., stopped-flow UV-Vis). Cross-reference with machine learning models trained on analogous compounds to refine predictions .
Q. What advanced quantum chemical methods can elucidate the compound’s electronic structure and photophysical properties?
- Methodological Answer : Multireference methods (CASSCF/CASPT2) are essential for accurately modeling excited states, particularly if the compound exhibits fluorescence or phosphorescence. Time-dependent DFT (TD-DFT) with tuned range-separated functionals (e.g., ωB97X-D) can predict absorption/emission spectra. Compare with experimental data from UV-Vis-NIR and fluorescence lifetime measurements. For charge-transfer properties, compute Marcus parameters (reorganization energy, electronic coupling) .
Q. How should researchers approach data integration when conflicting results arise from different analytical techniques (e.g., XRD vs. NMR)?
- Methodological Answer : Conduct a sensitivity analysis to identify technique-specific biases (e.g., XRD favoring crystalline phases vs. NMR detecting dynamic equilibria). Use Bayesian statistics to weight data reliability based on measurement uncertainty. For structural conflicts, employ solid-state NMR or pair distribution function (PDF) analysis to resolve amorphous vs. crystalline discrepancies. Cross-validate with molecular docking if the compound interacts with biomolecules .
Q. What methodologies are critical for scaling up the synthesis while maintaining reaction efficiency and selectivity?
- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., inline FTIR, Raman probes) for real-time monitoring of key parameters (conversion, byproducts). Use computational fluid dynamics (CFD) to optimize mixing and heat transfer in batch or continuous reactors. For selectivity, screen alternative catalysts (e.g., organocatalysts) via high-throughput experimentation (HTE) and apply QSAR models to predict performance. Scale-down experiments (miniplant setups) can identify fouling or mass transfer limitations .
Q. How can researchers design experiments to probe the compound’s degradation pathways under environmental or physiological conditions?
- Methodological Answer :
Use LC-HRMS/MS to identify degradation products in simulated biological fluids (e.g., SGF/SIF) or environmental matrices (soil/water). Employ stable isotope labeling (¹³C/¹⁵N) to trace fragmentation pathways. For oxidative degradation, combine ESR spectroscopy with spin-trapping agents (e.g., DMPO) to detect radical intermediates. Computational tools (e.g., EAWAG-BBD Pathway Prediction System) can propose plausible microbial degradation routes for ecological risk assessment .
Data Integration and Contradiction Analysis
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Example Table : Conflicting Solubility Data Resolution
Technique Solubility (mg/mL) Conditions Likely Bias UV-Vis 12.5 ± 0.8 pH 7.4, 25°C Aggregation artifacts HPLC 9.2 ± 0.3 pH 7.4, 25°C Column adsorption losses Nephelometry 14.1 ± 1.2 pH 7.4, 25°C Light scattering errors Resolution : Use dynamic light scattering (DLS) to detect aggregates and adjust measurements accordingly. Repeat HPLC with a pre-saturated column to minimize adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
